molecular formula C10H16ClN B041551 Phenethylamine, N,N-dimethyl-, hydrochloride CAS No. 10275-21-5

Phenethylamine, N,N-dimethyl-, hydrochloride

Cat. No.: B041551
CAS No.: 10275-21-5
M. Wt: 185.69 g/mol
InChI Key: OVBRYLBVLSAOAS-UHFFFAOYSA-N
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Description

N,N-Dimethylphenethylamine (hydrochloride) is an analytical reference standard categorized as a phenethylamine. This product is intended for research and forensic applications.

Scientific Research Applications

1. Applications in Organic Synthesis and Chemical Fields

Phenethylamine, N,N-dimethyl-, hydrochloride serves as an important intermediate in organic synthesis. It finds widespread applications in medicine, pesticide, and various chemical industries. For instance, a study highlighted the synthetic technology of N,N-Dimethyl-4-nitrobenzylamine, indicating its utility in these fields due to its simple operation, low production cost, and environmentally friendly nature (Wang Ling-ya, 2015).

2. Role in Analytical Chemistry

Phenethylamine derivatives are utilized in analytical chemistry, especially in gas chromatography for detecting various substances. An example of this is the determination of amphetamine, methamphetamine, and related amines in blood and urine using gas chromatography with a hydrogen-flame ionization detector (P. Lebish, B. Finkle, J. Brackett, 1970).

3. Catalytic Applications

It also finds use as a catalyst in chemical reactions. For example, 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, has been used as a recyclable catalyst for the acylation of inert alcohols and phenols (Zhihui Liu, Qiaoqiao Ma, Yuxiu Liu, Qingmin Wang, 2014).

4. Environmental and Industrial Recognition Applications

The self-assembled aggregates of new fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomers, which include phenethylamine derivatives, have shown the ability to recognize selectively hydrophilic amino and N,N-dimethylamino compounds. This indicates potential applications in environmental and industrial contexts (H. Sawada, Yoshiko Yoshino, M. Kurachi, T. Kawase, K. Takishita, Toshiyuki Tanedani, 2000).

Mechanism of Action

There is evidence suggesting that N,N-DMPEA acts as a TAAR1 agonist in humans, and as a 5-HT1A ligand in rats . Some less conclusive research also indicated that it had interaction with MAO-B, most likely as an enzyme substrate and not an inhibitor .

Properties

IUPAC Name

N,N-dimethyl-2-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-11(2)9-8-10-6-4-3-5-7-10;/h3-7H,8-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBRYLBVLSAOAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1126-71-2 (Parent)
Record name N,N-Dimethyl-2-phenethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010275215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20145487
Record name Phenethylamine, N,N-dimethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10275-21-5
Record name Benzeneethanamine, N,N-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10275-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-2-phenethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010275215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name USAF EL-79
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169247
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenethylamine, N,N-dimethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIMETHYL-2-PHENETHYLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B645VB20Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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